molecular formula C17H9N3O B340820 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE

2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE

Cat. No.: B340820
M. Wt: 271.27 g/mol
InChI Key: DNQUCIGXUVEEIT-UHFFFAOYSA-N
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Description

2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is a cyano-substituted acrylonitrile derivative featuring a quinoline-based substituent at the 8-position.

Properties

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

3-quinolin-8-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H9N3O/c18-10-13-5-2-7-15(14(13)11-19)21-16-8-1-4-12-6-3-9-20-17(12)16/h1-9H

InChI Key

DNQUCIGXUVEEIT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE typically involves the reaction of quinoline derivatives with benzene-1,2-dicarbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where quinoline is reacted with a halogenated benzene-1,2-dicarbonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline or benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s quinoline moiety is known for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues in Photovoltaics

Key Compounds :

  • (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid
  • (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid

Comparison :

Property Target Compound (Quinolyloxy) Dimethylamino Analog Diphenylamino Analog
Substituent Type 8-Quinolyloxy (heteroaromatic) Dimethylamino (electron-donating) Diphenylamino (π-extended)
Application Hypothesized for DSSCs DSSCs (validated) DSSCs (validated)
Power Conversion Efficiency Not reported 3.17% 3.30%
Synthetic Route Likely Knoevenagel condensation Vapor-phase deposition Vapor-phase deposition

The dimethylamino and diphenylamino analogs achieve moderate photovoltaic efficiencies (~3.17–3.30%) due to their electron-donating and charge-transport properties. The 8-quinolyloxy group in the target compound could theoretically enhance light absorption and electron injection into semiconductor substrates (e.g., TiO₂) owing to quinoline’s strong π-conjugation and electron-withdrawing nature. However, experimental validation is lacking in current literature .

Bioactive Cyanoacrylamide Derivatives

Key Compounds :

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
  • Ortho/meta/para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids

Comparison :

Property Target Compound (Quinolyloxy) Substituted Phenyl Analog Di-tert-butyl-hydroxyphenyl Analog
Core Structure Acrylonitrile + quinoline Acrylamido-thiophene Acrylamido-benzoic acid
Key Substituent 8-Quinolyloxy Phenolic groups 3,5-di-tert-butyl-4-hydroxyphenyl
Bioactivity Not reported Antioxidant, anti-inflammatory Antioxidant (hypothesized)
Synthetic Method Likely Knoevenagel reaction Knoevenagel condensation Knoevenagel condensation

The phenolic and di-tert-butyl-hydroxyphenyl analogs demonstrate antioxidant and anti-inflammatory activities due to their free-radical-scavenging phenolic -OH groups. The quinoline substituent in the target compound may introduce distinct bioactivity, such as antimicrobial or kinase-inhibitory effects, but this remains speculative without direct studies .

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